molecular formula C12H14N4O3 B2784536 1-{[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1281872-44-3

1-{[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2784536
CAS No.: 1281872-44-3
M. Wt: 262.269
InChI Key: MNWYUPLNONALDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydropyrimidine-2,4-dione core linked to a 1,3,4-oxadiazole ring substituted with a cyclopropylmethyl group. The cyclopropylmethyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to bulkier aromatic substituents .

Properties

IUPAC Name

1-[[5-(cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7-5-16(12(18)13-11(7)17)6-10-15-14-9(19-10)4-8-2-3-8/h5,8H,2-4,6H2,1H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWYUPLNONALDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1281872-44-3) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O3C_{12}H_{14}N_{4}O_{3} with a molecular weight of 262.27 g/mol. Its structure features a tetrahydropyrimidine core linked to an oxadiazole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing oxadiazole and tetrahydropyrimidine moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

Pharmacological Effects

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of oxadiazole exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity :
    • In vitro assays showed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating promising anticancer potential.
  • Neuroprotective Effects :
    • Compounds similar to this structure have been reported to protect neurons from oxidative stress and apoptosis, suggesting a role in neuroprotection.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits AChE and BChE

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A series of experiments evaluated the compound's effect on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that at concentrations above 10 µM, the compound significantly reduced cell viability, indicating its potential as an anticancer drug.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C₁₂H₁₄N₄O₃
  • Molecular Weight : 262.27 g/mol

Structural Characteristics

The compound features a tetrahydropyrimidine ring fused with an oxadiazole moiety, which contributes to its biological activity. The cyclopropylmethyl group enhances lipophilicity and may influence receptor binding affinity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structure that may interact with specific biological targets.

Anticancer Activity

Research has indicated that compounds similar to this structure exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, derivatives of tetrahydropyrimidine have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies suggest that the oxadiazole ring can enhance the antimicrobial activity of compounds. This compound may exhibit broad-spectrum activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases like Alzheimer's.

Case Study: Enzyme Inhibition

A study on related compounds demonstrated significant inhibitory effects on AChE and BChE, indicating that similar derivatives could be explored for their neuroprotective effects through enhanced cholinergic transmission.

Drug Development

Given its diverse biological activities, this compound serves as a lead structure for drug development. Its ability to modulate biological pathways can be harnessed to design new therapeutics targeting various diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the oxadiazole ring.
  • Alkylation of the tetrahydropyrimidine core.
  • Final purification and characterization using techniques such as NMR and mass spectrometry.

Characterization Techniques

Characterization is essential to confirm the structure and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

a. Pyrimidinyl Oxadiazoles (e.g., 4d in )
  • Structure: 5-(6-Methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidinon-5-yl)-3-phenyl-1,2,4-oxadiazole.
  • Synthesis : Prepared via Biginelli cycloaddition followed by oxidative dehydrogenation using TMSCl in DMF/MeCN .
  • Key Differences: The core is a dihydropyrimidinone rather than a tetrahydropyrimidine dione. Substituents include a phenyl group on the oxadiazole and a nitrophenyl group on the pyrimidine, contrasting with the cyclopropylmethyl group in the target compound.
  • Properties : High melting point (284–286°C) due to aromatic stacking; IR bands at 1711 cm⁻¹ (C=O) and 1657 cm⁻¹ (C=N) .
b. Thieno-Pyrimidine Derivatives ()
  • Structure: 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones.
  • Synthesis: Alkylation of thieno-pyrimidine cores with benzyl chlorides or 5-(chloromethyl)-1,2,4-oxadiazoles in phosphorous oxychloride .
  • Key Differences: A thieno[2,3-d]pyrimidine core replaces the tetrahydropyrimidine dione. Antimicrobial activity is reported for these derivatives, but the biological profile of the target compound remains uncharacterized .
c. Cyclopropyl-Containing Oxadiazoles ()
  • Example : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.
  • Key Differences: A pyrazole ring is fused to the oxadiazole, unlike the tetrahydropyrimidine linkage in the target compound.

Physicochemical Properties

Compound Class Core Structure Substituents Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound Tetrahydropyrimidine-2,4-dione Cyclopropylmethyl (oxadiazole), methyl (pyrimidine) Not reported Likely C=O stretch ~1700 cm⁻¹ (speculative)
Pyrimidinyl Oxadiazoles Dihydropyrimidinone Phenyl, nitrophenyl 284–286 1711 cm⁻¹ (C=O), δ 2.50 ppm (CH₃, pyrimidine)
Thieno-Pyrimidines Thieno[2,3-d]pyrimidine Phenyl, alkyl chains >250 (crystalline) High thermal stability due to fused rings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.